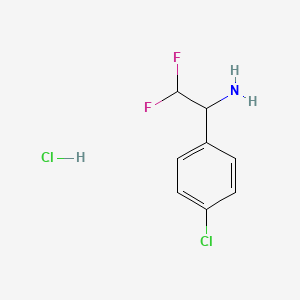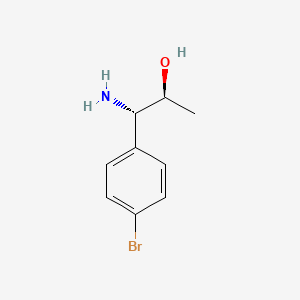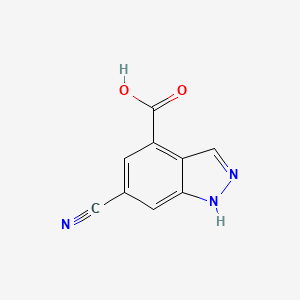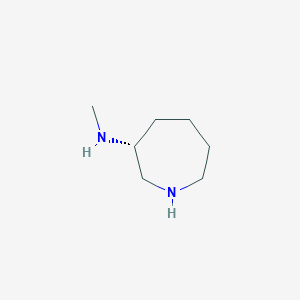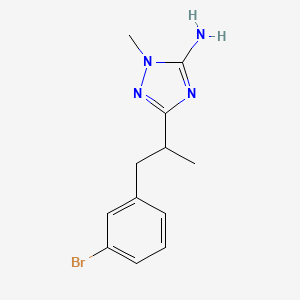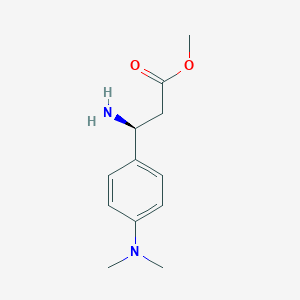
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylamino group, and a propanoate ester, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and ionizing power values .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that facilitate its biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-(dimethylamino)phenyl)propanoate: A structurally related compound with similar chemical properties.
Methyl (S)-2-acetamido-3-(4-(dimethylamino)phenyl)propanoate: Another similar compound used in organic synthesis.
Uniqueness
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m0/s1 |
Clave InChI |
ZDZPKDIOYSXSFS-NSHDSACASA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





